1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride can be synthesized through the reduction of 1,5-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . Another method involves the treatment of 1,5-dihydroxynaphthalene with ammonium sulfite .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including nitration, reduction, and sulfonation reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Scientific Research Applications
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and proteomics research.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways are still under investigation and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminonaphthalene: This compound is similar in structure but differs in the position of the amino groups.
1,8-Diaminonaphthalene: Another structural isomer with amino groups at different positions.
Sulfanilamide: Contains the sulfonamide functional group but is attached to an aniline ring instead of a naphthalene ring.
Uniqueness
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPFCXOSUIWJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586345 | |
Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049752-75-1 | |
Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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